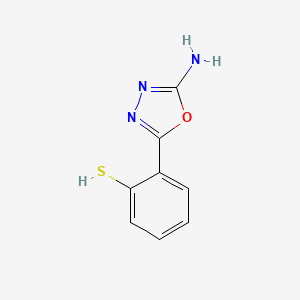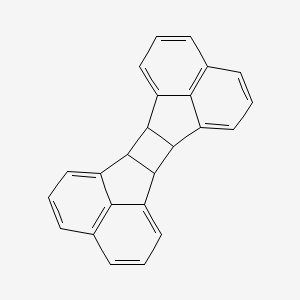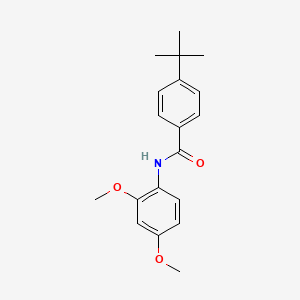
2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.228 g/mol . This compound contains an oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and one oxygen atom. The presence of the amino group and the hydrosulfide group makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide typically involves the reaction of phenyl hydrazides with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and purity .
Analyse Des Réactions Chimiques
2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. Major products formed from these reactions include sulfoxides, sulfones, thiols, amides, and sulfonamides .
Applications De Recherche Scientifique
2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with the active sites of enzymes, inhibiting their activity. The amino group can form hydrogen bonds with receptor sites, enhancing the compound’s binding affinity . These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
2-(5-Amino-1,3,4-oxadiazol-2-YL)phenyl hydrosulfide can be compared with other similar compounds, such as:
2-(5-Amino-1,3,4-thiadiazol-2-YL)phenyl hydrosulfide: This compound contains a thiadiazole ring instead of an oxadiazole ring, which can affect its chemical reactivity and biological activity.
2-(5-Amino-1,2,4-oxadiazol-2-YL)phenyl hydrosulfide: This compound has a different arrangement of nitrogen and oxygen atoms in the oxadiazole ring, leading to variations in its properties.
The uniqueness of this compound lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
Propriétés
Numéro CAS |
500867-14-1 |
|---|---|
Formule moléculaire |
C8H7N3OS |
Poids moléculaire |
193.23 g/mol |
Nom IUPAC |
2-(5-amino-1,3,4-oxadiazol-2-yl)benzenethiol |
InChI |
InChI=1S/C8H7N3OS/c9-8-11-10-7(12-8)5-3-1-2-4-6(5)13/h1-4,13H,(H2,9,11) |
Clé InChI |
AXXNLUJQRQILLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(O2)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Bromo-2-(4-methoxyphenyl)-5-methyl-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993527.png)


![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993534.png)


![9-Bromo-2-(4-bromophenyl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11993553.png)

![(2E)-2-azepanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone hydrobromide](/img/structure/B11993562.png)
![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993564.png)
![N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(4-toluidino)acetohydrazide](/img/structure/B11993566.png)
![[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B11993573.png)


